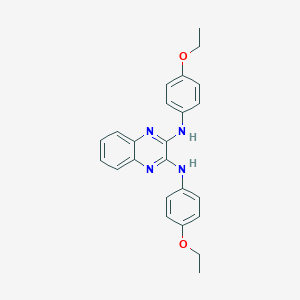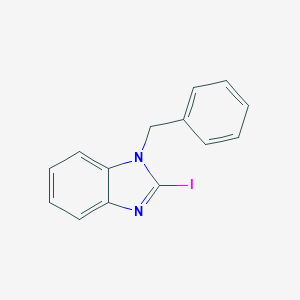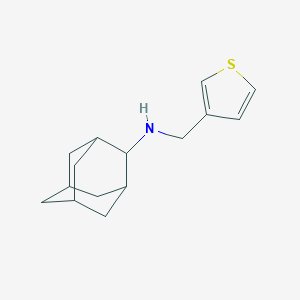![molecular formula C15H16F3NO2 B275819 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol](/img/structure/B275819.png)
1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a beta-adrenergic receptor antagonist that is commonly used in pharmacological and biochemical studies.
作用机制
1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol acts as a competitive antagonist of beta-adrenergic receptors. It binds to the receptor and prevents the activation of the receptor by endogenous ligands such as adrenaline and noradrenaline. This results in a decrease in the activity of the beta-adrenergic receptor signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol depend on the specific beta-adrenergic receptor subtype that it targets. 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol has been shown to inhibit the activity of beta-1 and beta-2 adrenergic receptors. Inhibition of beta-1 adrenergic receptors results in a decrease in heart rate and cardiac output, while inhibition of beta-2 adrenergic receptors results in bronchoconstriction and decreased airway resistance.
实验室实验的优点和局限性
One of the main advantages of using 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol in lab experiments is its specificity for beta-adrenergic receptors. 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol is a highly selective antagonist and does not interact with other receptors or enzymes. However, 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol has a short half-life and is rapidly metabolized in vivo, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol in scientific research. One area of interest is the role of beta-adrenergic receptors in cancer progression. 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol has been shown to inhibit the growth and metastasis of certain types of cancer cells by targeting beta-adrenergic receptors. Another future direction is the development of novel beta-adrenergic receptor antagonists that have longer half-lives and improved pharmacokinetic properties.
Conclusion:
In conclusion, 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol is a chemical compound that has significant applications in scientific research. 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol is a beta-adrenergic receptor antagonist that is used to study the effects of beta-adrenergic receptor activation and inhibition on various physiological processes. The synthesis of 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol involves the reaction of 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde with isopropylamine in the presence of a catalyst. 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成方法
The synthesis of 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol involves the reaction of 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde with isopropylamine in the presence of a catalyst. The reaction takes place in an organic solvent and is followed by purification through column chromatography. The final product obtained is 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol, which is a white crystalline solid.
科学研究应用
1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol is widely used in scientific research as a beta-adrenergic receptor antagonist. It is used to study the effects of beta-adrenergic receptor activation and inhibition on various physiological processes. 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol is also used to investigate the role of beta-adrenergic receptors in the development and progression of diseases such as asthma, heart failure, and hypertension.
属性
产品名称 |
1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol |
|---|---|
分子式 |
C15H16F3NO2 |
分子量 |
299.29 g/mol |
IUPAC 名称 |
1-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylamino]propan-2-ol |
InChI |
InChI=1S/C15H16F3NO2/c1-10(20)8-19-9-13-5-6-14(21-13)11-3-2-4-12(7-11)15(16,17)18/h2-7,10,19-20H,8-9H2,1H3 |
InChI 键 |
UUEYHIHEEIWFDK-UHFFFAOYSA-N |
SMILES |
CC(CNCC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)O |
规范 SMILES |
CC(CNCC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Chloro-3-[(4-nitrophenoxy)methyl]benzene](/img/structure/B275746.png)
![1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275747.png)
![Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate](/img/structure/B275749.png)

![N-[(5-phenyl-2-furyl)methyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275754.png)
![1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275755.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-phenylethanamine](/img/structure/B275756.png)
![1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275758.png)
![4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B275761.png)

![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275764.png)